Methods and Technical Details
The synthesis of 7,8-Difluorochroman can be achieved through various methods, with one notable approach being the asymmetric reduction of 7,8-difluorochroman-4-one. This reaction typically involves the use of ketoreductases and coenzymes in a controlled environment to ensure high selectivity and yield. The process can be summarized as follows:
Recent advancements in synthetic methodologies have also introduced quantum chemistry-aided retrosynthetic analysis (QCaRA), which proposes viable synthetic routes based on computational predictions, enhancing the efficiency of discovering new synthesis pathways for compounds like 7,8-Difluorochroman .
Structure and Data
The molecular structure of 7,8-Difluorochroman features a chroman backbone with fluorine substituents at the 7 and 8 positions. The canonical SMILES representation is C1COC2=C(C1F)C(=CC(=C2)F)O
, indicating its bicyclic nature. Key structural data includes:
Reactions and Technical Details
7,8-Difluorochroman participates in various chemical reactions typical of aromatic compounds. Notable reactions include:
These reactions are facilitated by reagents such as oxidizing agents or nucleophiles that target the electrophilic sites on the aromatic ring .
Process and Data
The mechanism of action for 7,8-Difluorochroman in biological systems often relates to its role as a pharmacophore in drug design. For instance, it serves as an intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease. The mechanism involves:
Research indicates that such modifications can significantly impact pharmacokinetic properties, making them valuable in drug development .
Physical and Chemical Properties
The physical properties of 7,8-Difluorochroman include:
Chemical properties include:
Scientific Uses
7,8-Difluorochroman finds applications primarily in medicinal chemistry as an intermediate in synthesizing pharmaceuticals such as Tegoprazan. Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4